molecular formula C10H11NO3S2 B213877 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid

3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B213877
M. Wt: 257.3 g/mol
InChI Key: VBILXBSDNKZKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (ATC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylic acid derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Mechanism of Action

The exact mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and glucose metabolism. This compound has been shown to inhibit the activity of hexokinase, which is involved in glucose metabolism, and thymidylate synthase, which is involved in DNA synthesis. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of thienylacetic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of thienylacetic acid with thiosemicarbazide, followed by oxidation with potassium permanganate. The yield of this compound using these methods ranges from 30-80%.

properties

Molecular Formula

C10H11NO3S2

Molecular Weight

257.3 g/mol

IUPAC Name

3-acetyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3S2/c1-6(12)11-8(10(13)14)5-16-9(11)7-2-3-15-4-7/h2-4,8-9H,5H2,1H3,(H,13,14)

InChI Key

VBILXBSDNKZKIY-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O

Canonical SMILES

CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O

Origin of Product

United States

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